

# parsaclisib dose interruption and reduction guidelines

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## Compound Focus: Parsaclisib

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## Parsaclisib Dose Modification Guide

The table below summarizes the common adverse events leading to dose modifications and the general management approaches from clinical trials.

Aspect	Details from Clinical Trials
Common Adverse Events (AEs) for Monotherapy	Diarrhea, colitis, stomatitis, nausea, cough, neutropenia [1] [2].
Common AEs for Combination (with Ruxolitinib)	Dyspnea, peripheral edema, diarrhea, nausea, abdominal pain, fatigue [3].

| **Dosing Regimens** | **Induction:** 20 mg once daily for 8 weeks [1] [2]. **Maintenance:** 2.5 mg once daily or 20 mg once weekly [1] [2]. | | **General Management Approach** | **Dose interruption** was a primary strategy for managing toxicities [2]. For specific AEs like **diarrhea/colitis**, treatment included antidiarrheals, steroids, and **parsaclisib** dose interruption or discontinuation [4]. | | **Modification Statistics (Monotherapy)** | In a phase 2 FL trial (CITADEL-203, n=126):

- **Dose interruption:** 46.8% of patients [2]
- **Dose reduction:** 17.5% of patients [2]

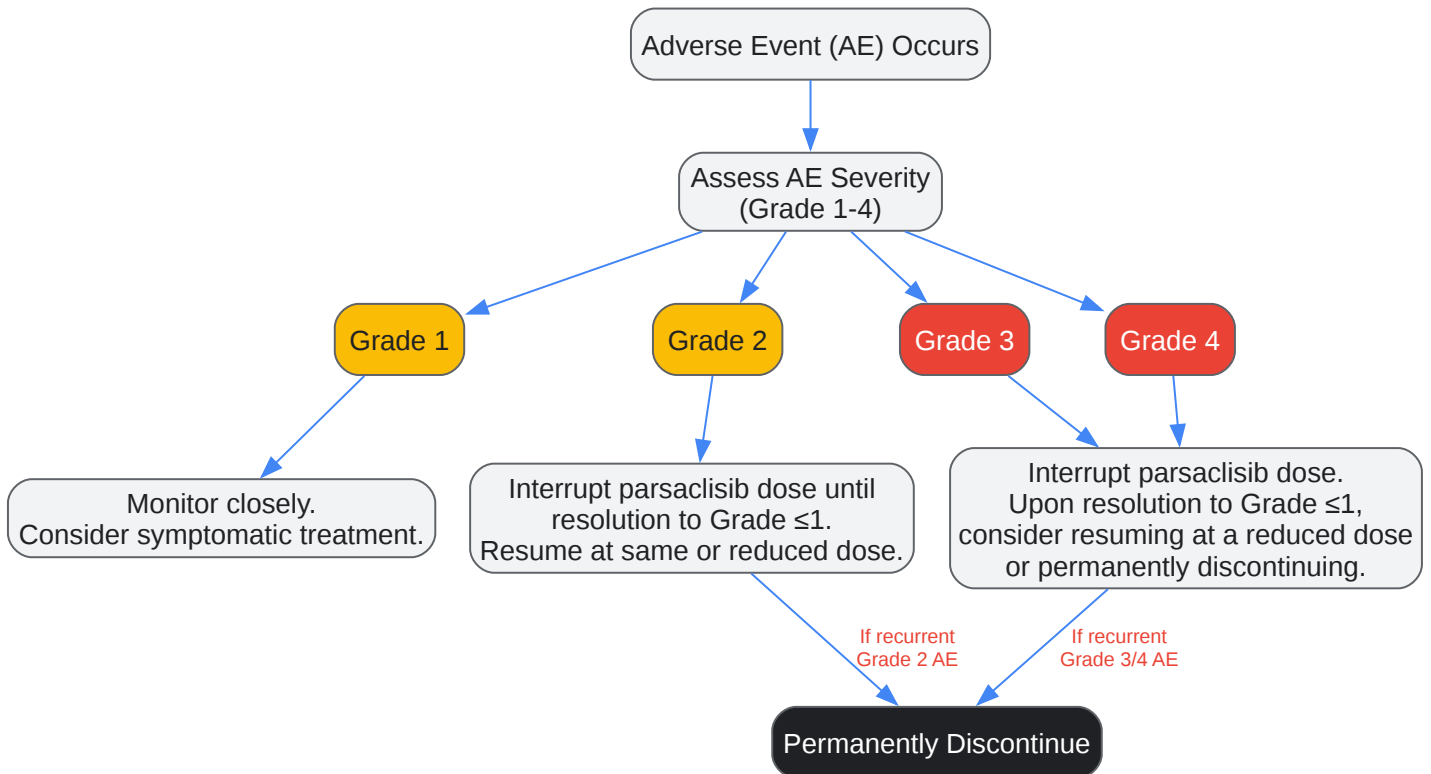
- **Treatment discontinuation:** 23.8% of patients [2] |

## Experimental Protocols & Safety Monitoring

The clinical trials followed rigorous protocols to ensure patient safety and data integrity.

- **Trial Design:** The key data comes from phase 2, multicenter, open-label studies (e.g., CITADEL-203, CITADEL-213) in patients with relapsed or refractory B-cell malignancies [1] [2]. Patients received **parsaclisib** until disease progression, unacceptable toxicity, or withdrawal of consent [1].
- **Safety Monitoring:** Trials mandated regular assessments, including blood tests to monitor hematologic counts (e.g., for neutropenia) and liver function, as well as physical examinations and review of systems for emerging symptoms [1] [2]. Prophylaxis for *Pneumocystis jirovecii* pneumonia (PJP) was required during treatment and for several months after the last dose [2].

The following diagram illustrates the core workflow for managing adverse events as implemented in these clinical trials.



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## Key Considerations for Researchers

For scientists and drug development professionals, the following points are crucial:

- **Differentiated Safety Profile: Parsaclisib** was designed as a next-generation, highly selective PI3K $\delta$  inhibitor to minimize the off-target toxicities, particularly hepatotoxicity, associated with earlier PI3K inhibitors [4]. This informed its dosing strategy.
- **Dosing Strategy Rationale:** The two-part dosing regimen (initial daily "induction" followed by lower daily or weekly "maintenance") was developed based on pharmacokinetic modeling and early-phase trial data. The goal was to provide potent initial target inhibition while mitigating the frequency of late-onset AEs, thereby allowing for longer treatment duration [1] [4].

- **Combination Therapy Context:** When combined with ruxolitinib for myelofibrosis, the safety profile of **parsaclisib** appeared distinct, with AEs common to PI3K $\delta$  inhibitors in lymphoma (e.g., hepatotoxicity, rash, colitis) being reported as infrequent or absent [5].

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